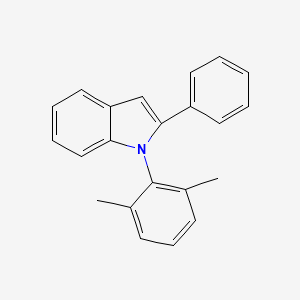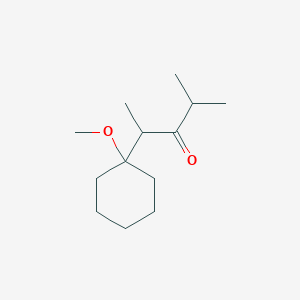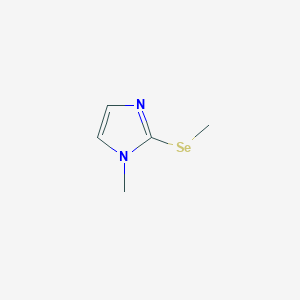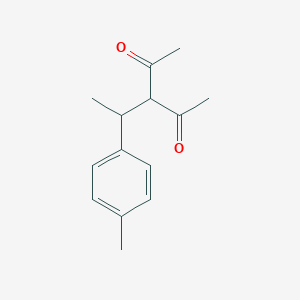
4'-(Heptadecafluorooctyl)-3-octyl-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Heptadecafluorooctyl)-3-octyl-2,2’-bithiophene is a compound that belongs to the class of bithiophenes, which are organic compounds containing two thiophene rings. The heptadecafluorooctyl and octyl groups attached to the bithiophene core make this compound highly fluorinated and hydrophobic. This unique structure imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Heptadecafluorooctyl)-3-octyl-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of the Octyl Group: The octyl group can be introduced through a Friedel-Crafts alkylation reaction, where an octyl halide reacts with the bithiophene core in the presence of a Lewis acid catalyst.
Attachment of the Heptadecafluorooctyl Group: The heptadecafluorooctyl group can be attached via a nucleophilic substitution reaction, where a heptadecafluorooctyl halide reacts with the bithiophene core.
Industrial Production Methods
Industrial production of 4’-(Heptadecafluorooctyl)-3-octyl-2,2’-bithiophene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Heptadecafluorooctyl)-3-octyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorinated alkyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated alkyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with nucleophiles.
Aplicaciones Científicas De Investigación
4’-(Heptadecafluorooctyl)-3-octyl-2,2’-bithiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its hydrophobic and fluorinated nature.
Medicine: Explored for drug delivery systems and as a component in medical devices due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of 4’-(Heptadecafluorooctyl)-3-octyl-2,2’-bithiophene is primarily related to its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorinated and hydrophobic nature of the compound allows it to interact with lipid membranes and hydrophobic pockets in proteins, influencing their structure and function. This can lead to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Heptadecafluorooctyl)aniline: Another highly fluorinated compound with similar hydrophobic properties.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononylamine: A fluorinated amine with comparable chemical properties.
2,2,3,3,4,4,4-Heptafluorobutylamine: A shorter fluorinated alkyl chain with similar reactivity.
Uniqueness
4’-(Heptadecafluorooctyl)-3-octyl-2,2’-bithiophene is unique due to its combination of a bithiophene core with both heptadecafluorooctyl and octyl groups. This structure imparts distinct electronic, optical, and hydrophobic properties, making it valuable for specific applications in materials science, biology, and industry.
Propiedades
Número CAS |
844436-13-1 |
|---|---|
Fórmula molecular |
C24H21F17S2 |
Peso molecular |
696.5 g/mol |
Nombre IUPAC |
2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)thiophen-2-yl]-3-octylthiophene |
InChI |
InChI=1S/C24H21F17S2/c1-2-3-4-5-6-7-8-13-9-10-42-16(13)15-11-14(12-43-15)17(25,26)18(27,28)19(29,30)20(31,32)21(33,34)22(35,36)23(37,38)24(39,40)41/h9-12H,2-8H2,1H3 |
Clave InChI |
UJFDOKUOWUTTEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(SC=C1)C2=CC(=CS2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)





